
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol is a chiral compound that features a quinoline core substituted with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.
Chiral Resolution: The chiral center at the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol but without the pyrrolidine ring.
Pyrrolidine: A simple cyclic amine that forms part of the structure of this compound.
Chiral Amines: Compounds with a chiral center similar to the pyrrolidine ring in this compound.
Uniqueness
This compound is unique due to the combination of the quinoline core and the chiral pyrrolidine ring, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
6-[(2S)-pyrrolidin-2-yl]quinolin-7-ol |
InChI |
InChI=1S/C13H14N2O/c16-13-8-12-9(3-1-5-15-12)7-10(13)11-4-2-6-14-11/h1,3,5,7-8,11,14,16H,2,4,6H2/t11-/m0/s1 |
InChIキー |
CUPGRUZDWFUHJA-NSHDSACASA-N |
異性体SMILES |
C1C[C@H](NC1)C2=C(C=C3C(=C2)C=CC=N3)O |
正規SMILES |
C1CC(NC1)C2=C(C=C3C(=C2)C=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


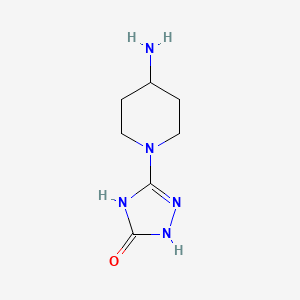
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
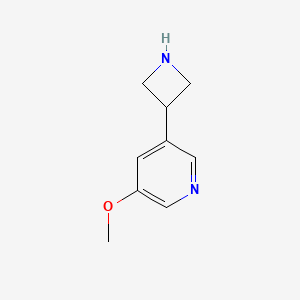

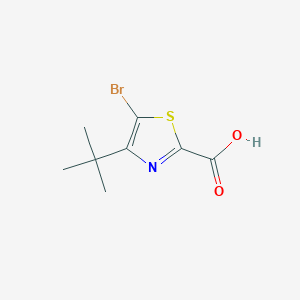
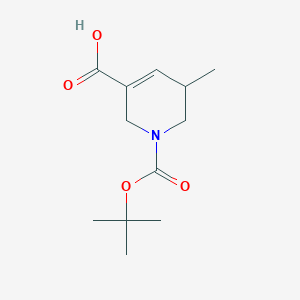
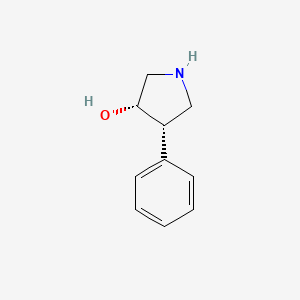
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)
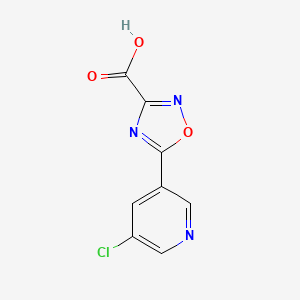
![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)
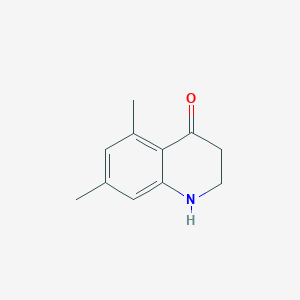
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
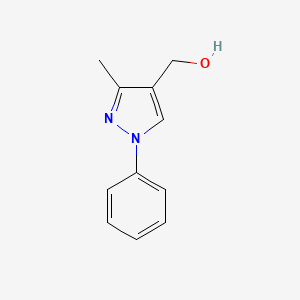
![5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13323594.png)
